3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile
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Overview
Description
3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and pharmaceuticals. This compound is particularly noted for its use as a pharmaceutical intermediate .
Preparation Methods
The synthesis of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile can be achieved through various synthetic routes. One common method involves electrophilic substitution reactions. The indole ring is highly reactive at its 3-position towards protonation, halogenation, alkylation, and acylation . An alternative route to 3-iodo-1-(phenylsulfonyl)indoles is by electrophilic mercuration, followed by iodinolysis . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound is highly reactive towards electrophilic substitution reactions, particularly at the 3-position of the indole ring.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets. The indole ring structure allows it to interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile can be compared with other indole derivatives such as:
3-Iodo-1-(phenylsulfonyl)indole: Similar in structure but lacks the carbonitrile group.
1-(Phenylsulfonyl)indole: Lacks the iodine and carbonitrile groups.
3-Acetyl-2-ethyl-1-(phenylsulfonyl)indole: Contains different substituents on the indole ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H9IN2O2S |
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Molecular Weight |
408.22 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-iodoindole-6-carbonitrile |
InChI |
InChI=1S/C15H9IN2O2S/c16-14-10-18(15-8-11(9-17)6-7-13(14)15)21(19,20)12-4-2-1-3-5-12/h1-8,10H |
InChI Key |
SWHDNBVDMNIPKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)C#N)I |
Origin of Product |
United States |
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